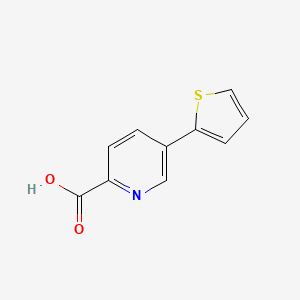
5-(Thiophen-2-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-2-yl)picolinic acid is a heterocyclic organic compound that features a thiophene ring attached to a picolinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)picolinic acid typically involves the coupling of thiophene derivatives with picolinic acid or its precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a picolinic acid halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Thiophen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Applications De Recherche Scientifique
5-(Thiophen-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Mécanisme D'action
The mechanism of action of 5-(Thiophen-2-yl)picolinic acid involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by chelating metal ions at the active site, disrupting their catalytic function .
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: Similar in structure but lacks the picolinic acid moiety.
Picolinic acid: Lacks the thiophene ring but shares the picolinic acid structure.
2-Thiophenecarboxaldehyde: Contains the thiophene ring but with an aldehyde group instead of the carboxylic acid.
Uniqueness: 5-(Thiophen-2-yl)picolinic acid is unique due to the combination of the thiophene ring and picolinic acid moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
99568-12-4 |
|---|---|
Formule moléculaire |
C18H12N2O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
5-[4-(6-carboxypyridin-3-yl)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18(23)24)20-10-14/h1-10H,(H,21,22)(H,23,24) |
Clé InChI |
KNEOKAALUAVPFK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C3=CN=C(C=C3)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















